molecular formula C20H20N4O4S2 B2496794 N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide CAS No. 324036-17-1

N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide

Cat. No.: B2496794
CAS No.: 324036-17-1
M. Wt: 444.52
InChI Key: LAIWNADNVOFEBZ-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide is a sulfonamide derivative featuring a 4,6-dimethylpyrimidin-2-ylamine group linked to a benzenesulfonamide scaffold, further substituted with a trans-styrenesulfonyl moiety. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds targeting enzymes like cyclooxygenase-2 (COX-2) or viral integrases .

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-15-14-16(2)22-20(21-15)24-30(27,28)19-10-8-18(9-11-19)23-29(25,26)13-12-17-6-4-3-5-7-17/h3-14,23H,1-2H3,(H,21,22,24)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIWNADNVOFEBZ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activities, particularly focusing on its antitumor and antimicrobial properties.

Structural Characteristics

The compound is characterized by the following structural features:

  • Molecular Formula : C19H18N4O4S
  • Molecular Weight : 382.49 g/mol
  • Functional Groups : It contains sulfonamide and pyrimidine moieties, which are significant for its biological activity.

The compound exists as a zwitterion in the solid state, indicating the presence of both positive and negative charges within the molecule. This property can influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide and an appropriate aldehyde under acidic conditions. The reaction yields a product that can be purified through recrystallization.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines such as A549 (lung cancer), HCC827, and NCI-H358. Results indicated that it effectively inhibited cell proliferation with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D cultures) .
Cell LineIC50 (μM) in 2DIC50 (μM) in 3D
A5496.26 ± 0.3320.46 ± 8.63
HCC8276.48 ± 0.1116.00 ± 9.38
NCI-H358VariableVariable

The mechanism of action is believed to involve intercalation into DNA or binding within the minor groove of AT-rich regions, disrupting DNA replication and transcription processes.

Antimicrobial Activity

In addition to its antitumor effects, this compound also shows promising antimicrobial activity against various pathogens:

  • Testing Methods : Antimicrobial efficacy was evaluated using broth microdilution methods against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Results : Compounds related to this compound demonstrated potent antibacterial activity, particularly against S. aureus, indicating potential for development as new antimicrobial agents .

Case Studies

  • Case Study on Antitumor Activity :
    • A study involving a series of similar sulfonamide derivatives showed that modifications in the pyrimidine ring significantly enhanced their cytotoxicity against lung cancer cells.
    • The derivatives were tested in both monolayer (2D) and spheroid (3D) cultures to better mimic in vivo conditions.
  • Case Study on Antimicrobial Efficacy :
    • A comparative study assessed various derivatives of sulfonamides for their ability to inhibit bacterial growth.
    • The results indicated that compounds with a similar structural framework exhibited varying degrees of effectiveness against different strains of bacteria.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

Anti-HIV Activity and Cytotoxicity

Compounds sharing the N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide core but differing in substituents demonstrate varied anti-HIV profiles:

  • SPIII-5ME-AC (4-(1-acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide): Inhibits HIV integrase enzymatic activity but exhibits cytotoxicity in MT-4 cells (EC₅₀ > CC₅₀) .

However, anti-HIV activity data for the target compound remain unexplored in the evidence provided.

COX-2 Inhibitory Activity

  • 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide: A quinazolinone-sulfonamide hybrid achieves 47.1% COX-2 inhibition at 20 μM .
  • N-(4,6-Dimethylpyrimidin-2-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (Compound 38) : Lacks reported COX-2 activity but shares the pyrimidine-sulfonamide scaffold, suggesting substituent-dependent selectivity .

Further enzymatic assays are required to confirm this hypothesis.

Structural and Physicochemical Properties

Crystallographic and synthetic data highlight key differences:

  • Co-crystalline adduct with acetic acid (C21H24N4O4S·C2H4O2) : Exhibits hydrogen bonding between the sulfonamide NH and acetic acid, enhancing stability .
  • Compound 6a (N-(4,6-dimethylpyrimidin-2-yl)-4-(triazole-benzimidazole)benzenesulfonamide): Features a triazole-benzimidazole substituent, contributing to a higher molecular weight (834.23 g/mol) and distinct NMR shifts (δH = 2.55 ppm for CH3 groups) .

Antimicrobial and Anticancer Potential

  • Z5A4 (N-(4,6-dimethylpyrimidin-2-yl)-4-(azetidinone-thiol)benzenesulfonamide): Contains a 4-hydroxy-3-methoxyphenyl-azetidinone moiety, showing moderate antimicrobial activity .
  • Compound 40 (N-(6-methoxypyridazin-3-yl)-4-(pyrrolyl)benzenesulfonamide): Demonstrates anticancer activity via unknown mechanisms, with a melting point of 191–192°C .

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